Cas no 2229429-74-5 (2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine)
2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine
- 2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine
- 2229429-74-5
- EN300-1943414
-
- Inchi: 1S/C9H7F5N2/c10-8(11)4-7(8,15)6-5(9(12,13)14)2-1-3-16-6/h1-3H,4,15H2
- InChI Key: OSSGXEJKEDYMQS-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1C(C(F)(F)F)=CC=CN=1)N)F
Computed Properties
- Exact Mass: 238.05293904g/mol
- Monoisotopic Mass: 238.05293904g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.9Ų
2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943414-1g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 1g |
$1658.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-5g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 5g |
$4806.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-10g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 10g |
$7128.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-0.05g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 0.05g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-0.1g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 0.1g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-0.25g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 0.25g |
$1525.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-0.5g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 0.5g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-1.0g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 1g |
$1658.0 | 2023-06-01 | ||
| Enamine | EN300-1943414-2.5g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 2.5g |
$3249.0 | 2023-09-17 | ||
| Enamine | EN300-1943414-5.0g |
2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine |
2229429-74-5 | 5g |
$4806.0 | 2023-06-01 |
2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine
Introduction to 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine (CAS No. 2229429-74-5)
2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine (CAS No. 2229429-74-5) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropane ring, difluoro substitution, and a trifluoromethylated pyridine moiety. These structural elements contribute to its potential for diverse biological activities and therapeutic applications.
The synthesis of 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine involves advanced organic chemistry techniques, such as transition-metal-catalyzed reactions and fluorination processes. Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of fluorine atoms in the structure of this compound can significantly influence its binding affinity to target proteins and its overall biological activity.
In the context of medicinal chemistry, 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine has been explored for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of interest is its activity against various receptors and enzymes involved in neurological disorders. For instance, preliminary studies have shown that this compound exhibits potent binding to serotonin receptors, making it a promising candidate for the treatment of conditions such as depression and anxiety.
Beyond its potential in neurological disorders, 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This suggests that the compound may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacological profile of 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine has been further elucidated through preclinical studies. Animal models have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties, which are crucial for its development as an oral medication. Additionally, toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the realm of drug discovery, the structural diversity and functional groups present in 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine make it an attractive scaffold for further chemical modifications. Researchers are actively exploring various derivatives of this compound to optimize its potency and selectivity for specific targets. For example, modifications to the cyclopropane ring or the pyridine moiety can lead to compounds with enhanced binding affinities or improved metabolic stability.
The application of computational methods has also played a crucial role in understanding the structure–activity relationships (SAR) of 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2ylcyclopropan1amine. Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These computational tools help guide the rational design of more potent and selective analogs.
In conclusion, 2,2-difluoro13(trifluoromethyl)pyridin 2ylcyclopropan 1amine (CAS No. 2229429745) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new avenues for optimizing this compound and exploring its full therapeutic potential.
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